1-Chloro-4-{[diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione
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Overview
Description
1-CHLORO-4-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE is a derivative of anthraquinone, a compound known for its diverse applications in organic electronics, medicine, and industrial processes . This compound is characterized by the presence of a chlorine atom and a diethyl(oxido)-lambda~6~-sulfanylidene amino group attached to the anthraquinone core, which significantly influences its chemical properties and reactivity.
Preparation Methods
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
1-CHLORO-4-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-CHLORO-4-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-CHLORO-4-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can inhibit specific enzymes, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The pathways involved may include oxidative stress and inhibition of DNA replication.
Comparison with Similar Compounds
Compared to other anthraquinone derivatives, 1-CHLORO-4-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
1-Chloroanthraquinone: Lacks the diethyl(oxido)-lambda~6~-sulfanylidene amino group and has different reactivity and applications.
Amino-substituted anthraquinones: Have amino groups instead of the diethyl(oxido)-lambda~6~-sulfanylidene amino group, leading to variations in their chemical behavior and biological activities.
Properties
Molecular Formula |
C18H16ClNO3S |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
1-chloro-4-[[diethyl(oxo)-λ6-sulfanylidene]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C18H16ClNO3S/c1-3-24(23,4-2)20-14-10-9-13(19)15-16(14)18(22)12-8-6-5-7-11(12)17(15)21/h5-10H,3-4H2,1-2H3 |
InChI Key |
ZCVDHQBOYBWLNV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=NC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3C2=O)(=O)CC |
Origin of Product |
United States |
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